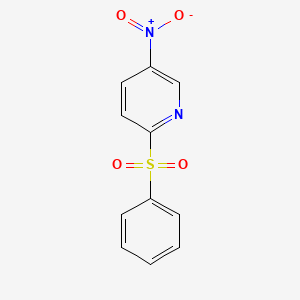
7-Aminodesacetoxycephalosporanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Aminodesacetoxycephalosporanic acid is a key intermediate in the synthesis of cephalosporin antibiotics. It is a β-lactam compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol . This compound serves as a crucial building block for the production of various semisynthetic cephalosporins, which are widely used in the treatment of bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Aminodesacetoxycephalosporanic acid can be synthesized through both chemical and biochemical routes. One common method involves the use of penicillin G as a starting material. The process includes several steps such as esterification, oxidation, ring expansion, and hydrolysis . Another method involves the enzymatic hydrolysis of cephalexin using penicillin acylase .
Industrial Production Methods: In industrial settings, this compound is produced from penicillin G made by Penicillium chrysogenum. This process involves several chemical steps followed by enzymatic deacylation using penicillin acylase . The continuous method adopted in industrial production ensures higher yield, lower cost, and reduced waste discharge .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Aminodesacetoxycephalosporanic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for converting the compound into different cephalosporin antibiotics.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions are various cephalosporin antibiotics, including cefadroxil and cephalexin .
Applications De Recherche Scientifique
7-Aminodesacetoxycephalosporanic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of cephalosporin antibiotics.
Biology: Studied for its role in inhibiting bacterial cell wall synthesis.
Medicine: Integral in the development of antibiotics for treating bacterial infections.
Industry: Employed in bioconversion studies and the production of semisynthetic antibiotics.
Mécanisme D'action
The mechanism of action of 7-Aminodesacetoxycephalosporanic acid involves its conversion into active cephalosporin antibiotics. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell.
Comparaison Avec Des Composés Similaires
7-Aminocephalosporanic acid: Another key intermediate in cephalosporin synthesis.
6-Aminopenicillanic acid: Used in the synthesis of penicillin antibiotics.
Comparison: While 7-Aminodesacetoxycephalosporanic acid and 7-Aminocephalosporanic acid are both used in the synthesis of cephalosporins, the former is specifically utilized for producing semisynthetic cephalosporins. 6-Aminopenicillanic acid, on the other hand, is used for penicillin antibiotics, highlighting the unique role of this compound in cephalosporin production .
Propriétés
Numéro CAS |
70287-30-8 |
|---|---|
Formule moléculaire |
C8H10N2O3S |
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
(6S,7S)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m0/s1 |
Clé InChI |
NVIAYEIXYQCDAN-FFWSUHOLSA-N |
SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
SMILES isomérique |
CC1=C(N2[C@H]([C@H](C2=O)N)SC1)C(=O)O |
SMILES canonique |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
| 70287-30-8 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


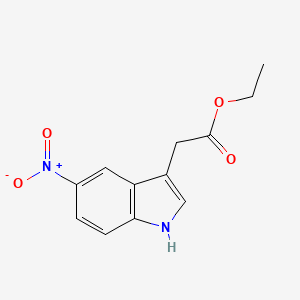

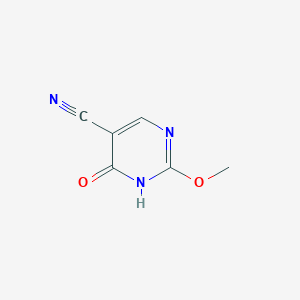
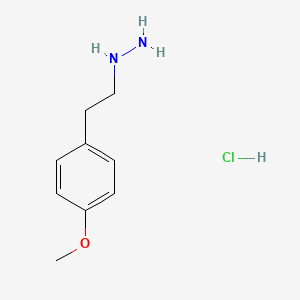
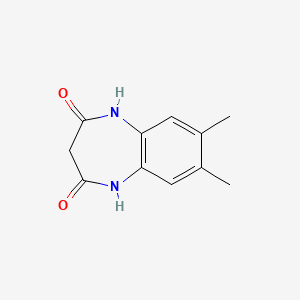
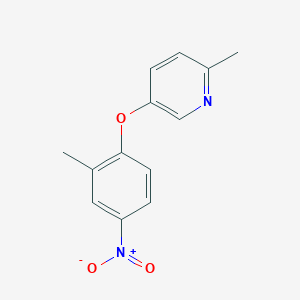
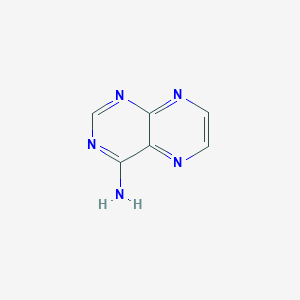
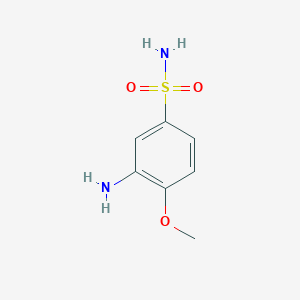
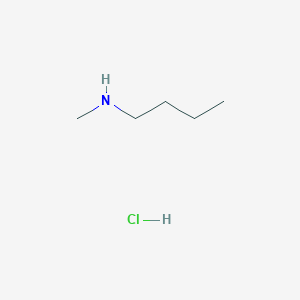
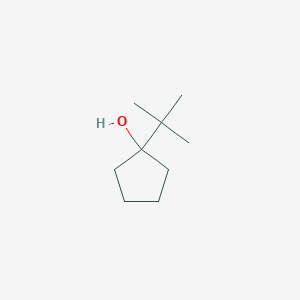
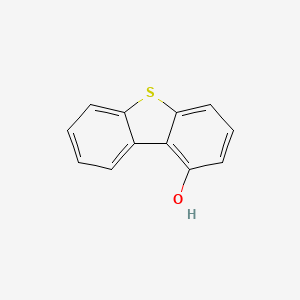

![2-[3-(Bis(2-hydroxyethyl)amino)propyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B3056242.png)
